molecular formula C24H24N8 B2486130 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile CAS No. 2415601-20-4

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile

Cat. No.: B2486130
CAS No.: 2415601-20-4
M. Wt: 424.512
InChI Key: KMPLOJPKAHHWNU-UHFFFAOYSA-N
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Description

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile is a useful research compound. Its molecular formula is C24H24N8 and its molecular weight is 424.512. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activity

The molecule and its derivatives exhibit promising antimicrobial and antifungal properties. For instance, certain derivatives demonstrated potent activity against various strains of bacteria and fungi. They hold potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. The presence of certain substituents and structural moieties like piperazine and quinazoline in the molecule contributes to its biological activity, enhancing its potential as a compound in antimicrobial therapeutics (Hamid & Shehta, 2018).

Potential in Cancer Research

Compounds with structural similarities have shown anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. The synthesis and molecular docking studies of some derivatives indicate that certain structural components are crucial in enhancing their biological activity, suggesting potential applications in cancer research and treatment (Parveen et al., 2017).

Applications in DNA Detection

Derivatives of the molecule have been synthesized and characterized, exhibiting potential as DNA-specific fluorescent probes. The spectroscopic properties of these derivatives suggest their application in detecting DNA, highlighting their potential in biochemical assays and research (Perin et al., 2011).

Synthesis of Novel Compounds

The molecule serves as a precursor in the synthesis of novel compounds with diverse biological activities. The versatility in the chemical reactions it undergoes allows the formation of a wide range of derivatives, each with potential applications in medicinal chemistry and drug discovery (Teleb et al., 2021).

Mechanism of Action

Target of Action

The primary targets of the compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in neurological functions, and their inhibition can have neuroprotective effects .

Mode of Action

The compound this compound interacts with its targets, AChE and BChE, by binding to their active sites . This binding inhibits the activity of these enzymes, leading to an increase in the levels of acetylcholine, a neurotransmitter essential for normal brain function .

Biochemical Pathways

The action of this compound affects the cholinergic pathway . By inhibiting AChE and BChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration . This can have downstream effects on various neurological functions, including memory and cognition .

Pharmacokinetics

The compound’s ability to bind to cholinesterase enzymes suggests it may have good absorption and distribution characteristics .

Result of Action

The molecular and cellular effects of this compound’s action include increased acetylcholine levels and potential neuroprotective effects . By inhibiting AChE and BChE, the compound may help mitigate neurological disorders linked to these enzymes .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially affect its activity .

Properties

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N8/c1-16-12-17(2)32(29-16)24-14-23(26-18(3)27-24)31-10-8-30(9-11-31)22-13-19(15-25)20-6-4-5-7-21(20)28-22/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPLOJPKAHHWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC5=CC=CC=C5C(=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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